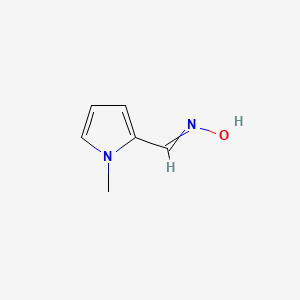

1-methyl-1H-pyrrole-2-carbaldehyde oxime

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde oxime typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the N-hydroxyimine group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrrole-2-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the N-hydroxyimine group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the N-hydroxyimine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-methyl-1H-pyrrole-2-carbaldehyde oxime has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and as a ligand in coordination chemistry.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrole-2-carbaldehyde oxime involves its interaction with molecular targets such as enzymes and receptors. The N-hydroxyimine group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde oxime.

N-Hydroxy-1H-pyrrole-2-carbaldehyde: A related compound with similar chemical properties.

1-Methyl-1H-pyrrole-2-carboxamide: Another pyrrole derivative with different functional groups.

Uniqueness

This compound is unique due to its N-hydroxyimine group, which imparts distinct chemical reactivity and biological activity

Biological Activity

1-Methyl-1H-pyrrole-2-carbaldehyde oxime is a compound of interest due to its unique oxime functional group, which contributes to its distinct chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, including enzymes and receptors, and its implications in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 124.14 g/mol

- CAS Number : 55970-42-8

This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The binding of this compound to the active site of these enzymes can lead to either inhibition or activation of their catalytic activity, influencing drug metabolism and efficacy.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| Cytochrome P450 | Inhibition | Decreased drug metabolism |

| Cytochrome P450 | Activation | Increased drug efficacy |

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways and gene expression. Studies indicate that it can modulate the activity of transcription factors, resulting in significant changes in gene expression profiles. Its potential role in cellular metabolism further highlights its importance in pharmacological applications.

Molecular Mechanism

The molecular mechanism of action involves specific interactions at the molecular level. The compound binds to enzymes and receptors, leading to alterations in their functions. This can manifest as either inhibition or activation, depending on the target biomolecule.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. It has been evaluated for its efficacy against various pathogens and cancer cell lines, demonstrating potential as a therapeutic agent.

Case Study: Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .

Anti-nociceptive Properties

Emerging evidence suggests that this compound may possess anti-nociceptive properties, indicating its potential utility in developing analgesic agents. This effect is likely mediated through its interactions with pain signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride. Common methods include:

- Condensation Reaction : Reaction with hydroxylamine under acidic conditions.

- Solvent-Free Method : Using microwave irradiation to enhance yield and purity.

These methods yield the compound in quantitative amounts, facilitating further research and application.

Applications

The diverse biological activities of this compound suggest several applications across medicinal chemistry:

- Drug Development : As a lead compound for designing new drugs targeting specific enzymes.

- Antimicrobial Agents : Potential use in developing treatments for bacterial infections.

- Cancer Therapy : Investigated as a candidate for anticancer therapies due to its ability to induce apoptosis.

Properties

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPMPNSDKOHWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971373 | |

| Record name | N-[(1-Methyl-1H-pyrrol-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55970-42-8 | |

| Record name | N-[(1-Methyl-1H-pyrrol-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.